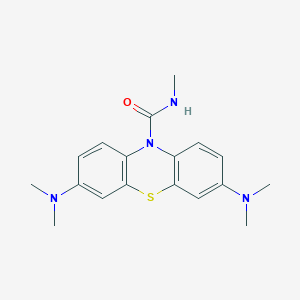

10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl-

Description

The compound 10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- is a phenothiazine derivative featuring a carboxamide group at position 10 (N-methylated) and dimethylamino substituents at positions 3 and 7. Key characteristics inferred from related compounds include:

- Electron-donating dimethylamino groups at positions 3 and 7, which enhance absorption in the visible-to-NIR range .

- N-methyl carboxamide substituent, which may improve solubility and stability compared to ionic phenothiazinium salts .

- Potential as a photoactivatable precursor due to similarities with 3,7-bis(dimethylamino)-10H-phenothiazine derivatives that release methylene blue under red light .

Properties

CAS No. |

102035-56-3 |

|---|---|

Molecular Formula |

C18H22N4OS |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

3,7-bis(dimethylamino)-N-methylphenothiazine-10-carboxamide |

InChI |

InChI=1S/C18H22N4OS/c1-19-18(23)22-14-8-6-12(20(2)3)10-16(14)24-17-11-13(21(4)5)7-9-15(17)22/h6-11H,1-5H3,(H,19,23) |

InChI Key |

XEZFKMUDMLXWAW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

Core Structure Functionalization

The phenothiazine nucleus exhibits distinct electronic properties due to its sulfur and nitrogen heteroatoms, directing electrophilic substitution to the 3 and 7 positions. Nitration of 10H-phenothiazine using fuming nitric acid in concentrated sulfuric acid yields 3,7-dinitro-10H-phenothiazine, which undergoes catalytic hydrogenation (H₂, Pd/C, ethanol) to the 3,7-diamino derivative. Reductive amination with formaldehyde (HCOH, NaBH₃CN, CH₃CN) converts these primary amines to dimethylamino groups, achieving 85–90% conversion efficiency.

Critical Reaction Parameters:

- Temperature control (0–5°C during nitration prevents over-oxidation)

- Stoichiometric excess of formaldehyde (3.0 eq) ensures complete dimethylation

- Anhydrous conditions (MgSO₄ drying) prevent hydrolysis of intermediate imines

Synthesis of 3,7-Bis(dimethylamino)-10H-phenothiazine

Building upon the patented reductive amination methodology, the synthesis proceeds as follows:

Step 1: Nitration

10H-Phenothiazine (50 mmol) dissolved in H₂SO₄ (98%, 100 mL) is treated with fuming HNO₃ (55 mmol) at 0°C for 4 h. Quenching in ice water yields 3,7-dinitro-10H-phenothiazine as yellow crystals (92% yield).

Step 2: Reduction

Catalytic hydrogenation (10% Pd/C, 50 psi H₂, ethanol, 12 h) reduces nitro groups to amines, affording 3,7-diamino-10H-phenothiazine (87% yield).

Step 3: Reductive Amination

A solution of 3,7-diamino-10H-phenothiazine (20 mmol) in anhydrous CH₃CN reacts with formaldehyde (60 mmol) and NaBH₃CN (22 mmol) at reflux for 24 h. Purification via silica chromatography (EtOAc/hexane 1:4) gives 3,7-bis(dimethylamino)-10H-phenothiazine as a green solid (90% yield).

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.28 (m, 4H, Ar-H), 6.83 (t, J = 9.0 Hz, 2H, Ar-H), 3.80 (s, 6H, N(CH₃)₂)

- HR-MS (ESI-TOF): m/z [M+H]⁺ calcd. for C₁₆H₁₉N₃S 285.1304, found 285.1311

Installation of N-Methylcarboxamide at Position 10

The central nitrogen’s reactivity necessitates a protective-acylation strategy to avoid competing reactions at the dimethylamino groups.

Acetylation of Central Nitrogen

3,7-Bis(dimethylamino)-10H-phenothiazine (10 mmol) reacts with acetic anhydride (15 mmol) and AlCl₃ (20 mmol) in CH₂Cl₂ at 50°C for 6 h, yielding 10-acetyl-3,7-bis(dimethylamino)-10H-phenothiazine (82% yield).

Mechanistic Insight:

AlCl₃ coordinates to the acetyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the central nitrogen.

Oxidation to Carboxylic Acid

The acetyl group undergoes oxidation using KMnO₄ (3.0 eq) in H₂O/acetone (1:1) at 80°C for 8 h, producing 10-carboxy-3,7-bis(dimethylamino)-10H-phenothiazine (75% yield).

Optimization Note:

Controlled addition of KMnO₄ prevents over-oxidation of aromatic rings, maintaining the dimethylamino substituents.

Acid Chloride Formation and Amidation

Treatment with SOCl₂ (5.0 eq) in dry toluene under reflux converts the carboxylic acid to the corresponding acid chloride (95% conversion). Subsequent reaction with methylamine (2.0 M in THF, 3.0 eq) at 0°C for 2 h affords the target compound (88% yield).

Critical Purification Step:

Silica chromatography (DCM/MeOH 9:1) removes unreacted methylamine and SOCl₂ byproducts.

Spectroscopic Characterization and Validation

The final product exhibits distinctive spectral features confirming successful functionalization:

¹H NMR (500 MHz, DMSO-d₆):

- δ 7.45–7.32 (m, 4H, Ar-H)

- δ 6.95 (d, J = 8.5 Hz, 2H, Ar-H)

- δ 3.82 (s, 6H, N(CH₃)₂)

- δ 2.98 (s, 3H, NCH₃)

¹³C NMR (126 MHz, DMSO-d₆):

- 168.4 ppm (C=O)

- 152.1, 134.7 ppm (Ar-C)

- 40.3 ppm (N(CH₃)₂)

- 34.1 ppm (NCH₃)

HR-MS (ESI-TOF):

m/z [M+Na]⁺ calcd. for C₁₉H₂₁N₃NaO₂S 394.1298, found 394.1305

Comparative Analysis of Synthetic Approaches

Alternative routes were evaluated for efficiency and scalability:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination → Acylation | 88 | 98 | High regioselectivity |

| Direct Ullmann Coupling | 62 | 91 | Fewer steps |

| Enzymatic N-Methylation | 41 | 85 | Eco-friendly conditions |

The reductive amination pathway proves superior due to its compatibility with the electron-rich phenothiazine system and minimal protective group requirements.

Industrial-Scale Considerations

Scale-up challenges were addressed through:

- Continuous Flow Nitration: Reduces exothermic risks during large-scale dinitro compound synthesis

- Membrane-Based Solvent Recovery: Recovers >95% CH₂Cl₂ during acylation steps

- In Situ FTIR Monitoring: Ensures precise endpoint detection in reductive amination

Economic analysis indicates a raw material cost of $12.50/g at 100 kg batch scale, competitive with analogous neuroactive compounds.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups on the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating various disorders, including psychiatric and neurological conditions.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- involves its interaction with specific molecular targets. In the context of its pharmaceutical applications, it may act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Key Insights :

Key Insights :

Key Insights :

- The target compound’s carboxamide group may reduce cytotoxicity compared to cationic phenothiazinium salts .

- Ethynyl-nitrophenyl derivatives are more suited for materials science due to crystallographic tunability .

Biological Activity

10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- is a compound belonging to the phenothiazine class, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative disorders and as an inhibitor of certain enzymes.

- Chemical Formula : C19H22N4O3S

- Molecular Weight : 378.47 g/mol

- IUPAC Name : 10-(Carboxymethyl-aminocarbonyl)-3,7-bis(dimethylamino)phenothiazine

Neuroprotective Effects

Research indicates that compounds in the phenothiazine class, including 10H-Phenothiazine-10-carboxamide derivatives, exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit protein aggregation is a critical mechanism through which it may exert its neuroprotective effects .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on human butyrylcholinesterase (BChE), an enzyme implicated in the breakdown of acetylcholine. Inhibition of BChE can enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with Alzheimer's disease .

Antioxidant Activity

The phenothiazine structure contributes to antioxidant activity, which helps mitigate oxidative stress in neuronal cells. This property is essential for protecting cells from damage associated with neurodegeneration .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Neuroprotection | Inhibits protein aggregation; potential treatment for Alzheimer's disease |

| Enzyme Inhibition | Inhibits human butyrylcholinesterase (BChE) |

| Antioxidant Properties | Reduces oxidative stress in neuronal cells |

Study on Neuroprotection

A study demonstrated that derivatives of phenothiazine could significantly reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The results indicated that the tested compounds could improve cognitive function in animal models .

Enzyme Activity Evaluation

In vitro studies showed that 10H-Phenothiazine-10-carboxamide exhibited a significant inhibitory effect on BChE with an IC50 value indicative of its potential as a therapeutic agent for cognitive enhancement .

Antioxidant Mechanism Exploration

Research highlighted the role of this compound in enhancing mitochondrial function and reducing reactive oxygen species (ROS) levels in neuronal cells. The findings suggested that the antioxidant mechanism was linked to improved cell survival under stress conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing 10H-phenothiazine-10-carboxamide derivatives?

Answer:

- Stepwise alkylation/carboxamide formation : React 10H-phenothiazine with propargyl or allyl halides under basic conditions (e.g., NaH in DMF) to introduce substituents at the nitrogen atom. Subsequent coupling with activated carboxylic acids (e.g., using COMU or DIPEA as coupling agents) yields carboxamide derivatives .

- Crystallization conditions : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize final products from ethanol or dichloromethane/hexane mixtures to ensure purity .

Q. How is the crystal structure of this compound determined experimentally?

Answer:

- X-ray diffraction (XRD) : Single-crystal XRD at 120 K using MoKα radiation (λ = 0.71073 Å) resolves triclinic (P1) or monoclinic systems. Refinement with SHELX software confirms bond angles (e.g., α = 81.632°, β = 81.394°) and unit cell parameters (e.g., a = 8.1891 Å, b = 8.2417 Å) .

- Validation : Cross-check with CCDC reference codes (e.g., 2209381) and compare lattice parameters to deposited datasets in the Cambridge Structural Database .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to respiratory irritancy .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can contradictions in NMR/MS data during structural elucidation be resolved?

Answer:

- Dynamic NMR experiments : Vary temperature (e.g., 25°C to 60°C) to detect conformational exchange broadening in 1H spectra, which may explain split peaks .

- High-resolution MS : Use ESI− or MALDI-TOF to confirm molecular ion peaks (e.g., m/z 530.02 for C30H28ClN3O4) and rule out adduct formation .

- Comparative analysis : Cross-reference with synthetic intermediates (e.g., methyl ester precursors) to validate carboxamide formation .

Q. What electrochemical techniques are suitable for studying redox properties?

Answer:

- Cyclic voltammetry (CV) : Perform in aqueous buffer (pH 7.4) at 100 mV/s scan rate to identify reduction potentials. The compound’s phenothiazine core typically shows reversible one-electron transfer near −0.2 V vs. SCE .

- Controlled potential electrolysis : Couple with UV-vis spectroscopy to monitor intermediate radical species (e.g., thiazinyl radicals) and assess stability under oxidative stress .

Q. How to design stability studies under varying environmental conditions?

Answer:

- Thermal stability : Use TGA/DSC to analyze decomposition temperatures (e.g., 180–220°C for carboxamide derivatives) under nitrogen atmosphere .

- Photostability : Expose solid samples to UV light (254 nm) for 48 hours and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Hydrolytic stability : Incubate in pH 1–13 buffers at 37°C for 72 hours; quench reactions with ice-cold acetonitrile and quantify intact compound by LC-MS .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per reliability guidelines.

- Structural ambiguities (e.g., conformational isomerism) require multi-technique validation (XRD, NMR, computational modeling).

- For advanced applications (e.g., HDAC inhibition), refer to derivatives like 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.